4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound with the molecular formula C5H8N4O·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with a carboxylating agent under controlled conditions to form the carboxamide derivative. The hydrochloride salt is then obtained by treating the carboxamide with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific catalysts and solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide
- 4-amino-1-methylpyrazole
Uniqueness
4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .
Properties
IUPAC Name |
4-amino-2-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-4(5(7)10)3(6)2-8-9;/h2H,6H2,1H3,(H2,7,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWDQCBQLTJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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